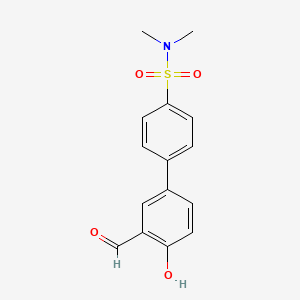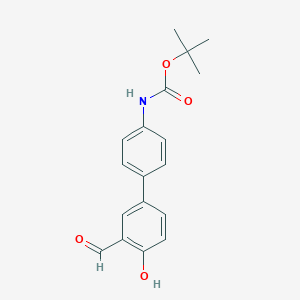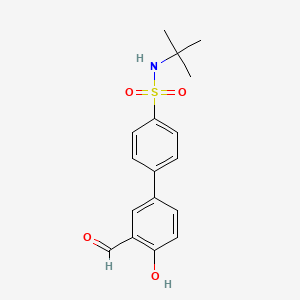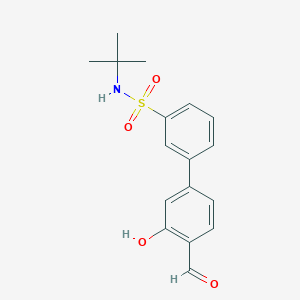![molecular formula C17H17NO4S B6379179 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261977-12-1](/img/structure/B6379179.png)
2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
Übersicht
Beschreibung
2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2F5PPSP95) is a synthetic compound of phenol with a pyrrolidinylsulfonylphenyl group attached to it. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. The compound has been used in various scientific research applications, such as in the study of cell signaling pathways, drug delivery, gene expression, and cancer therapy. In
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used in various scientific research applications, such as in the study of cell signaling pathways, drug delivery, gene expression, and cancer therapy. It has been used to study the role of phosphatidylinositol 3-kinase (PI3K) in cell signaling pathways, as well as the role of PI3K in cancer cell proliferation. It has also been used to study the mechanism of action of certain drugs, such as the anti-cancer drug rapamycin, and to study the effects of certain drugs on gene expression. Additionally, 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used to study the effects of certain drugs on cancer cell proliferation.
Wirkmechanismus
The mechanism of action of 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of PI3K, which is a key enzyme in the cell signaling pathway. By inhibiting PI3K, 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can block the growth of cancer cells and reduce their proliferation. Additionally, 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can also inhibit the activity of certain drugs, such as rapamycin, which can help to reduce the side effects of these drugs.
Biochemical and Physiological Effects
2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. Additionally, it has been found to inhibit the growth of cancer cells, reduce their proliferation, and inhibit the activity of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% in lab experiments is its high purity and low toxicity. Its high purity means that it can be used in a wide range of experiments, and its low toxicity means that it can be safely used in lab experiments. Additionally, 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is relatively inexpensive, making it a cost-effective option for lab experiments. However, one limitation of 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
The future directions of 2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% include further research into its mechanism of action and its effects on cell signaling pathways. Additionally, further research could be done into its effects on gene expression, its effects on cancer cell proliferation, and its potential use in drug delivery. Furthermore, further research could be done into its effects on other diseases, such as inflammation and bacterial infections, and its potential use in the development of new drugs. Finally, further research could be done into its potential use in the development of new therapeutic strategies for cancer treatment.
Synthesemethoden
2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized by a two-step reaction. The first step involves the formation of a pyrrolidinylsulfonylphenyl group by reacting 4-chlorobenzenesulfonyl chloride with pyrrolidine. The second step involves the formation of the phenol group by reacting the pyrrolidinylsulfonylphenyl group with formaldehyde. The resulting compound is then purified by recrystallization, resulting in a 95% pure product.
Eigenschaften
IUPAC Name |
2-hydroxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-12-15-4-3-14(11-17(15)20)13-5-7-16(8-6-13)23(21,22)18-9-1-2-10-18/h3-8,11-12,20H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPRNCDXTQUFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685390 | |
| Record name | 3-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261977-12-1 | |
| Record name | 3-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)

![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)

![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)


